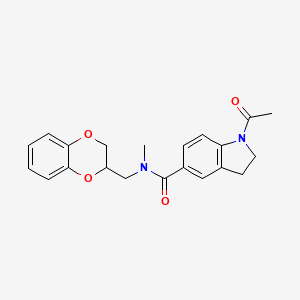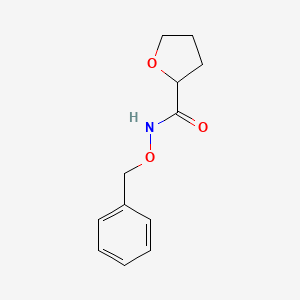
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide, also known as BPAP, is a chemical compound that belongs to the class of pyrrolidine derivatives. BPAP has been studied for its potential application in the treatment of various neurological disorders, such as Parkinson's disease, depression, and schizophrenia.
作用機序
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide acts as a selective dopamine reuptake inhibitor, which increases the release of dopamine in the striatum. This compound also acts as a partial agonist at the D2 and D3 dopamine receptors, which further enhances the release of dopamine. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the release of dopamine in the striatum, which may contribute to its anti-Parkinsonian effects. This compound has also been shown to enhance the release of glutamate in the prefrontal cortex, which may contribute to its anti-schizophrenic effects. This compound has been found to exhibit antidepressant-like effects in rats.
実験室実験の利点と制限
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been found to exhibit potential therapeutic effects in various neurological disorders, which makes it a promising candidate for further research. However, the synthesis of this compound is complex and requires several steps, which may limit its availability for lab experiments.
将来の方向性
Further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide and its potential therapeutic effects in various neurological disorders. Future research should focus on optimizing the synthesis of this compound to increase its availability for lab experiments. Additionally, future research should investigate the long-term effects of this compound and its potential side effects.
合成法
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-propanone to yield 4-ethoxy-α,α-dimethyl-3,4-(methylenedioxy)phenylacetonitrile. The nitrile group is then reduced to the corresponding amine, which is further reacted with pyrrolidine-1-carboxylic acid to yield this compound.
科学的研究の応用
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide has been studied for its potential application in the treatment of various neurological disorders. In a study conducted on mice, this compound was found to exhibit anti-Parkinsonian effects by increasing the release of dopamine in the striatum. Another study showed that this compound has antidepressant-like effects in rats. This compound has also been studied for its potential application in the treatment of schizophrenia, as it has been found to enhance the release of glutamate in the prefrontal cortex.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-2-24-16-8-5-14(6-9-16)17-4-3-11-22(17)20(23)21-15-7-10-18-19(12-15)26-13-25-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPWBUDWMXMYRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)
![7-[[Cyclopentyl(methyl)amino]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7546158.png)
![N-(3-methoxyphenyl)-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7546170.png)
![4-[4-(1,3-Dithiolan-2-yl)phenoxy]thieno[3,2-d]pyrimidine](/img/structure/B7546176.png)

![2-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]-2-phenylacetamide](/img/structure/B7546187.png)
![N-carbamoyl-3-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylpropanamide](/img/structure/B7546188.png)

![6-[4-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546213.png)



![N-(2,5-dimethylpyrazol-3-yl)-2-(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide](/img/structure/B7546234.png)
![N-carbamoyl-3-[[5-(2-chloro-4,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanamide](/img/structure/B7546235.png)